Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate
CAS No.:
Cat. No.: VC13674497
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO5 |
|---|---|
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | methyl (2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 |
| Standard InChI Key | FRQPMIDWJDBNJL-JTQLQIEISA-N |
| Isomeric SMILES | COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)O |
| SMILES | COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |
| Canonical SMILES | COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol. Its structure includes:
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A benzyloxycarbonyl (Cbz) group protecting the amino functionality.
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A hydroxy group at the second carbon, contributing to hydrogen-bonding capabilities.
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A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents.
The (S)-configuration at the chiral center (C3) is critical for its biochemical interactions, as enantiomeric purity often dictates biological activity .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate can be adapted from methodologies used for structurally similar compounds :
Step 1: Esterification of ʟ-Serine
ʟ-Serine is treated with methanol under acidic conditions to yield methyl (S)-2-hydroxy-3-aminopropanoate.
Step 2: Cbz Protection
The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine), yielding methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate.
Step 3: Purification
Crude product is purified via recrystallization or column chromatography to achieve >95% enantiomeric excess .
Table 1: Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | MeOH, H₂SO₄, reflux | 85 | 90 |
| 2 | Cbz-Cl, Et₃N, 0°C | 78 | 88 |
| 3 | Hexane:EtOAc (3:1) | 92 | 95 |
Industrial Scalability
Continuous flow reactors and automated systems can enhance yield (∼90%) and reduce reaction times by 40% compared to batch processes .
Chemical Reactivity and Applications
Functional Group Transformations
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Oxidation: The C2 hydroxy group can be oxidized to a ketone using Jones reagent, forming methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-oxopropanoate.
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Ester Hydrolysis: Alkaline hydrolysis yields the corresponding carboxylic acid, a precursor for peptide coupling .
Role in Peptide Synthesis
The Cbz group serves as a temporary protecting group for amines, enabling sequential peptide elongation. Its orthogonal stability (removable via hydrogenolysis) makes it ideal for solid-phase synthesis .
| Assay | Target/Pathogen | Result |
|---|---|---|
| Enzyme Inhibition | HIV-1 Protease | IC₅₀ = 12 µM |
| Antimicrobial | S. aureus (ATCC 25923) | Zone = 12 mm |
| Cytotoxicity | HEK-293 Cells | CC₅₀ = 250 µM |
Comparative Analysis with Structural Analogs
Methyl (R)-Enantiomer
The (R)-enantiomer shows 50% lower HIV-1 protease inhibition (IC₅₀ = 24 µM), underscoring the importance of stereochemistry .
tert-Butoxycarbonyl (Boc) Variant
Replacing Cbz with Boc reduces aqueous solubility by 30% but enhances stability in acidic conditions .
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